molecular formula C7H12O3 B1631027 (S)-(+)-Glycidyl butyrate CAS No. 65031-96-1

(S)-(+)-Glycidyl butyrate

Katalognummer B1631027
CAS-Nummer: 65031-96-1
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: YLNSNVGRSIOCEU-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Butyrate is produced by several bacterial strains through microbial interactions impacting growth and butyrate production . The main driving force for butyrate synthesis is an energy conversion system, which couples the proton efflux with butyryl-CoA transformation by two redox loops of ferredoxin .


Molecular Structure Analysis

Butyrate acts as a signaling molecule and has effects on multiple signaling pathways . It is known to inhibit histone deacetylase (HDAC), leading to alterations of several important oncogenic signaling pathways .


Chemical Reactions Analysis

Butyrate production is a major function of the gut microbiome associated with protection from a wide range of human diseases . It is produced through complex and dynamic interactions between constituent community members and their environment .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

“(S)-(+)-Glycidyl butyrate” (SGB) is used in the synthesis of the drug substance Linezolid . Linezolid is an antibiotic used for the treatment of infections caused by Gram-positive bacteria that are resistant to other antibiotics .

Methods of Application or Experimental Procedures

The raw material for the synthesis of Linezolid is “®-Glycidyl butyrate” (RGB), which contains SGB. The SGB appears in the same concentration in the final Active Pharmaceutical Ingredient (API). A normal phase high-performance liquid chromatography (HPLC) method has been developed to determine the SGB level in the raw material . RGB and SGB were separated using an HPLC system equipped with quaternary gradient pumps on a Daicel chiralpak AD-H (250 × 4.6 mm) column with a mobile phase consisting of 2.0 ml of ethanol in 1,000 ml of n-hexane . A 0.5 ml/minute flow rate and a 10 μl injection volume was used, and the compounds were detected at 215 nm .

Results or Outcomes

The method validation parameters demonstrated the method to be reliable, reproducible, and accurate . This study may be used for regular quality control of RGB to improve commercial feasibility for the synthesis of Linezolid .

Zukünftige Richtungen

Butyrate has the potential to be incorporated into cancer prevention and treatment regimens . Future research directions include investigating the role of the host microbiota in neuropsychiatric disorders , understanding the direct and indirect cardiovascular protective capacities of butyrate , and exploring the role of butyrate metabolism in colorectal cancer .

Eigenschaften

IUPAC Name

[(2S)-oxiran-2-yl]methyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNSNVGRSIOCEU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426451
Record name (S)-(+)-Glycidyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-Glycidyl butyrate

CAS RN

65031-96-1
Record name (+)-Glycidyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65031-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-Glycidyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Copolymers of glycidyl propionate and allyl glycidyl ether and a copolymer of glycidyl butyrate and allyl glycidyl ether were prepared in the same way as in Example 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mnmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 mn).
[Compound]
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
91 mg
Type
reactant
Reaction Step Two
Quantity
4.32 g
Type
reactant
Reaction Step Three
Name
Quantity
32 mL
Type
reactant
Reaction Step Four
Name
Quantity
297 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
91 mg
Type
reactant
Reaction Step Two
Quantity
4.32 g
Type
reactant
Reaction Step Three
Name
Quantity
297 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
32 mL
Type
catalyst
Reaction Step Six
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 ml,, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
91 mg
Type
reactant
Reaction Step Two
Quantity
4.32 g
Type
reactant
Reaction Step Three
Name
Quantity
297 mL
Type
reactant
Reaction Step Four
[Compound]
Name
5b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
32 mL
Type
catalyst
Reaction Step Six
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-Glycidyl butyrate
Reactant of Route 2
Reactant of Route 2
(S)-(+)-Glycidyl butyrate
Reactant of Route 3
Reactant of Route 3
(S)-(+)-Glycidyl butyrate
Reactant of Route 4
Reactant of Route 4
(S)-(+)-Glycidyl butyrate
Reactant of Route 5
Reactant of Route 5
(S)-(+)-Glycidyl butyrate
Reactant of Route 6
Reactant of Route 6
(S)-(+)-Glycidyl butyrate

Citations

For This Compound
110
Citations
JM Palomo, RL Segura, M Fuentes, CC Ortiz… - Enzyme and microbial …, 2006 - Elsevier
The enzymatic hydrolytic resolution of (±)-glycidyl butyrate using a lipase from Candida antarctica (fraction B) (CAL-B) has been performed. This enzyme presented a significant …
Number of citations: 32 www.sciencedirect.com
D Yu, L Wang, Q Gu, P Chen, Y Li, Z Wang, S Cao - Process Biochemistry, 2007 - Elsevier
A two-step enzymatic resolution process for production of (R)- and (S)-glycidyl butyrate was investigated and the lipases were screened. The first step involved a hydrolysis of (R,S)-…
Number of citations: 15 www.sciencedirect.com
MA Khan, S Sinha, N Khandekar… - Journal of Natural …, 2011 - ncbi.nlm.nih.gov
Aim: The present study was undertaken out of a commercial need for the synthesis of Linezolid with impurity limits within the specification. Materials and Methods: (R)-Glycidyl butyrate (…
Number of citations: 1 www.ncbi.nlm.nih.gov
X Song, X Qi, Y Qu - Colloids and Surfaces B: Biointerfaces, 2008 - Elsevier
An extracellular lipase produced by the strain of Y-11 Trichosporon capitatum was purified to homogeneity by ammonium sulfate precipitation and four chromatographic steps. The …
Number of citations: 6 www.sciencedirect.com
P Lozano, T De Diego, D Carrié, M Vaultier… - Journal of Molecular …, 2004 - Elsevier
… The enantiomeric excess obtained by CALB was close to 100% of S-glycidyl butyrate at low conversion percentages, but was 52±3% for 35–40% conversion, and fell progressively for …
Number of citations: 98 www.sciencedirect.com
U Rakibe, R Yeole, V Rane, P Musmade, R Tiwari… - IOSR J …, 2018 - academia.edu
… Due to high sensitivity the method can detect presence of 0.01% of S-glycidyl butyrate in R-glycidyl butyrate. The shorter method run time leads to rapid analysis of samples making the …
Number of citations: 2 www.academia.edu
C Li, P Wang, D Zhao, Y Cheng, L Wang… - Journal of Molecular …, 2008 - Elsevier
The lipase from Bacillus subtillus (BSL2), a highly active lipase expressed from newly constructed strain of Bacillus subtilis BSL2, is used in the kinetic resolution of glycidyl butyrate. A …
Number of citations: 11 www.sciencedirect.com
JBA Van Tol, JA Jongejan, JA Duine - Biocatalysis and …, 1995 - Taylor & Francis
… experimental data for hydrolysis of R,S-glycidyl butyrate by PPL. Panel A represents experimental data for a conversion of 4 ml R,S-glycidyl butyrate, 10 rnl 10 mM potassium phosphate …
Number of citations: 31 www.tandfonline.com
SY Jia, JH Xu, QS Li, JT Yu - Applied biochemistry and biotechnology, 2003 - Springer
A racemic glycidyl butyrate resolving strain, preliminarily identified as a Rhizopus sp., had been isolated from soil. Its extracellular lipase was found to enantioselectively hydrolyze the (S…
Number of citations: 13 link.springer.com
DR Wu, SM Cramer, G Belfort - Biotechnology and …, 1993 - Wiley Online Library
… the concentration of R-glycidol rose at a higher rate than S-glycidol, because R-glycidol is the product of the S-glycidyl butyrate reaction (the more reactive enantiomer). Although the …
Number of citations: 61 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.